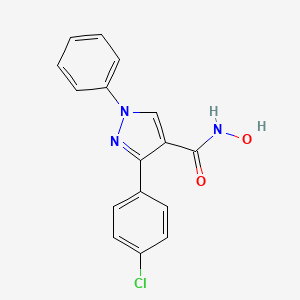
3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide, also known as CPPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPPC belongs to the class of pyrazole carboxamides and has been found to exhibit promising results in various biological assays.
Wirkmechanismus
3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that promote inflammation and pain. This inhibition leads to the reduction of inflammation and pain. 3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide has also been found to induce cell cycle arrest and apoptosis in cancer cells by regulating various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide has been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS) in various cell lines. In cancer cells, 3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide has been found to induce cell cycle arrest at the G2/M phase and increase the production of reactive oxygen species (ROS), leading to apoptosis. 3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide has also been found to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide is its potent anticancer activity against various cancer cell lines. It has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. However, the limitations of 3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide include its low solubility in water and its potential toxicity at high doses. Further studies are needed to determine the optimal dosage and administration route for 3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide.
Zukünftige Richtungen
Future research on 3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide should focus on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the development of 3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide derivatives with improved solubility and bioavailability could enhance its therapeutic potential. Further studies on the mechanism of action of 3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide could also provide insights into its potential use in other disease conditions. Finally, the use of 3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide in combination with other anticancer drugs could enhance its efficacy and reduce potential toxicity.
Synthesemethoden
The synthesis of 3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide involves the reaction of 4-chlorophenyl hydrazine with ethyl 2-oxo-4-phenylbutyrate, followed by the cyclization of the resulting hydrazone with hydroxylamine hydrochloride. The final product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide has been found to exhibit potent anticancer activity in various cancer cell lines, including breast, lung, prostate, and colon cancer. It has also been shown to have anti-inflammatory and analgesic properties. 3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide has been found to have antifungal and antibacterial properties.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-N-hydroxy-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-12-8-6-11(7-9-12)15-14(16(21)19-22)10-20(18-15)13-4-2-1-3-5-13/h1-10,22H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAWFTYBAFFQJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C(=O)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-chloro-5-methoxyphenyl)-3-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]urea](/img/structure/B7534443.png)
![[1-(4-Morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-(thiophen-2-ylsulfonylamino)benzoate](/img/structure/B7534445.png)
![6-(3-phenoxyphenyl)-3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B7534446.png)


![N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide](/img/structure/B7534458.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-phenylethanamine](/img/structure/B7534466.png)
![N-(3-morpholin-4-ylsulfonylphenyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7534469.png)
![1-[(4-chlorophenyl)methyl]-N,N,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B7534470.png)



![Ethyl 4-(2-chlorophenyl)-2-[(2-methylcyclopropanecarbonyl)amino]thiophene-3-carboxylate](/img/structure/B7534494.png)